
6-(2-Phenylethenyl)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Phenylethenyl)pyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a phenylethenyl group attached to the pyridine ring at the 6th position and a carbonitrile group at the 2nd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethenyl)pyridine-2-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(2-Phenylethenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives.
科学研究应用
6-(2-Phenylethenyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents. Its interactions with biological targets can provide insights into drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 6-(2-Phenylethenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Pyridinecarbonitrile: A simpler derivative with a carbonitrile group at the 2nd position.
6-Bromo-2-pyridinecarbonitrile: A halogenated derivative with a bromine atom at the 6th position.
2,6-Pyridinedicarbonitrile: A compound with two carbonitrile groups at the 2nd and 6th positions.
Uniqueness
6-(2-Phenylethenyl)pyridine-2-carbonitrile is unique due to the presence of both a phenylethenyl group and a carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other pyridine derivatives.
属性
CAS 编号 |
87884-41-1 |
|---|---|
分子式 |
C14H10N2 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
6-(2-phenylethenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H10N2/c15-11-14-8-4-7-13(16-14)10-9-12-5-2-1-3-6-12/h1-10H |
InChI 键 |
MXYRHLHQIBBEKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


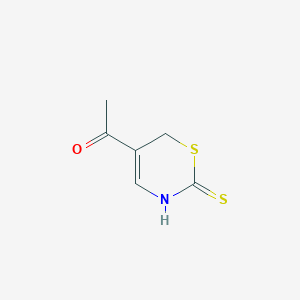
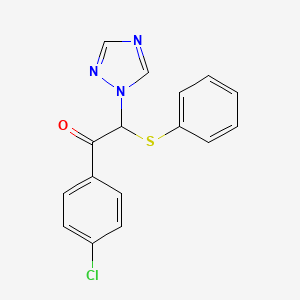

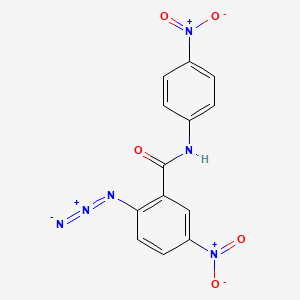
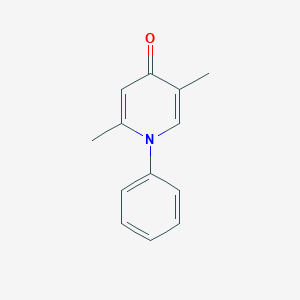

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
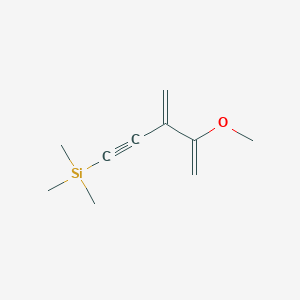
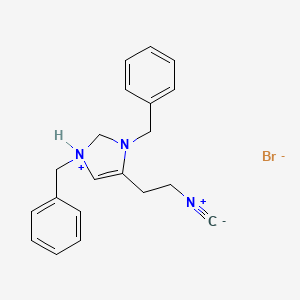
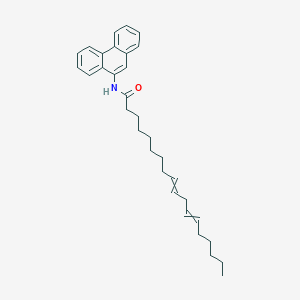

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
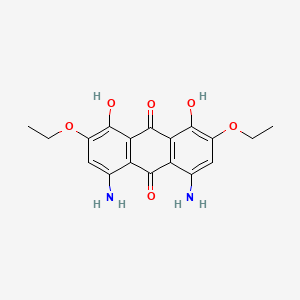
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
